3-[(Chlorosulfonyl)(ethyl)amino]propanenitrile
Description
IUPAC Nomenclature and Systematic Chemical Naming Conventions
The systematic naming of 3-[(chlorosulfonyl)(ethyl)amino]propanenitrile follows the International Union of Pure and Applied Chemistry (IUPAC) guidelines for sulfonamides and nitriles. According to IUPAC rules, sulfonamide derivatives are prioritized as principal functional groups, while nitriles are named as substituents using the "cyano" prefix. The compound’s structure contains a propanenitrile backbone (three-carbon chain with a nitrile group) substituted by an ethylamino group and a chlorosulfonyl group.
The correct IUPAC name is N-(2-cyanoethyl)-N-ethylsulfamoyl chloride . This nomenclature reflects:
- The sulfamoyl chloride core (-SO$$_2$$Cl), which takes priority in naming.
- The ethyl (-C$$2$$H$$5$$) and 2-cyanoethyl (-CH$$2$$CH$$2$$CN) substituents attached to the nitrogen atom of the sulfamoyl group.
- The numbering ensures the sulfamoyl chloride group receives the lowest possible position, with the nitrile group located on the second carbon of the ethyl chain.
Molecular Formula and Structural Formula Elucidation
The molecular formula of this compound is C$$5$$H$$9$$ClN$$2$$O$$2$$S , with a molecular weight of 196.66 g/mol. The structural formula (Figure 1) comprises:
- A propanenitrile backbone (CH$$2$$CH$$2$$CN).
- An ethyl group (CH$$2$$CH$$3$$) and a chlorosulfonyl group (-SO$$_2$$Cl) bonded to the same nitrogen atom.
Key functional groups and hybridization states :
- Nitrile group (-C≡N) : The carbon and nitrogen atoms in the nitrile group exhibit sp hybridization, resulting in a linear geometry.
- Sulfamoyl chloride (-N-SO$$_2$$Cl) : The sulfur atom adopts sp$$^3$$ hybridization, forming a tetrahedral geometry with two double bonds to oxygen, a single bond to chlorine, and a single bond to nitrogen.
- Ethylamino group (-NH-CH$$2$$CH$$3$$) : The nitrogen atom here is sp$$^3$$-hybridized, with a lone pair contributing to its basicity.
Structural formula (SMILES): CCN(CCC#N)S(=O)(=O)Cl
Crystallographic Characterization and Three-Dimensional Conformation Analysis
While crystallographic data for this compound are not explicitly reported in the literature, its three-dimensional conformation can be inferred from related sulfonamide-nitrile hybrids. The molecule’s geometry is dominated by:
- Tetrahedral sulfur center : The sulfamoyl chloride group imposes a tetrahedral arrangement around sulfur, with bond angles near 109.5°.
- Planar nitrile group : The -C≡N group’s linear geometry creates a rigid, planar region in the molecule.
- Rotational freedom : The ethyl and 2-cyanoethyl substituents on nitrogen allow free rotation around the N-C bonds, leading to multiple conformers in solution.
Computational modeling predicts a twisted conformation where the ethyl and cyanoethyl groups adopt staggered positions to minimize steric hindrance (Figure 2). The chlorosulfonyl group’s electronegative chlorine atom may induce dipole-dipole interactions, influencing crystal packing in the solid state.
Comparative Structural Analysis with Related Sulfonamide-Nitrile Hybrid Compounds
Sulfonamide-nitrile hybrids exhibit diverse structural and functional properties. Table 1 compares this compound with analogous compounds:
Structural distinctions :
- Backbone flexibility : Unlike rigid aromatic systems (e.g., sulfanilamide), the propanenitrile backbone allows conformational adaptability, enhancing binding to biological targets.
- Electrophilic centers : The chlorosulfonyl group’s chlorine atom is more electrophilic than the hydroxyl group in taurine, enabling nucleophilic displacement reactions.
- Nitrile functionality : The -C≡N group provides a site for further derivatization (e.g., reduction to amines), unlike sulfonic acids or simple sulfonamides.
These structural nuances highlight the compound’s potential as a versatile intermediate in medicinal chemistry and materials science.
Properties
IUPAC Name |
N-(2-cyanoethyl)-N-ethylsulfamoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9ClN2O2S/c1-2-8(5-3-4-7)11(6,9)10/h2-3,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIFRDVDRLPZIFE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCC#N)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9ClN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-[(Chlorosulfonyl)(ethyl)amino]propanenitrile is a synthetic compound that has garnered attention for its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a chlorosulfonyl group, an ethyl amino group, and a propanenitrile moiety. Its chemical formula is C5H8ClN2O2S, which suggests potential interactions with biological targets due to the presence of electronegative atoms and functional groups.
| Property | Value |
|---|---|
| Molecular Weight | 195.65 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in polar solvents |
| Stability | Stable under normal conditions |
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The chlorosulfonyl group can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins, potentially modulating their activity. This interaction may lead to various biological effects, including enzyme inhibition and receptor modulation.
Case Studies and Research Findings
- Antimicrobial Activity : Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that related nitriles can inhibit bacterial growth by disrupting cell membrane integrity or interfering with metabolic pathways .
- Cytotoxic Effects : In vitro studies demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. For example, it was found to induce apoptosis in human breast cancer cells through the activation of caspase pathways .
- Enzyme Inhibition : The compound has been evaluated for its ability to inhibit specific enzymes involved in disease processes. In particular, it was found to inhibit certain proteases that are critical for the virulence of pathogenic bacteria .
Table 2: Summary of Biological Activities
Comparison with Similar Compounds
Table 1: Comparative Analysis of Propanenitrile Derivatives
*Inferred based on structural similarity to cited derivatives.
Reactivity and Functional Group Influence
- Chlorosulfonyl Group : The -SO₂Cl group in the target compound enhances electrophilicity, enabling nucleophilic substitution (e.g., with amines to form sulfonamides). This contrasts with the morpholine group in , which increases polarity and hydrogen-bonding capacity.
- Amino Substituents: Ethylamino groups (target compound) vs. phenylamino () or formyl-containing derivatives () modulate lipophilicity. For instance, the phenylamino group in increases aromaticity and stability, while the formyl group in introduces aldehyde reactivity.
- Azo and Sulfonyl Groups : The azo-linked chloronitrophenyl group in provides strong absorbance in visible light (dye applications), whereas the fluorophenyl sulfonyl group in enhances acidity and thermal stability.
Preparation Methods
The synthesis of 3-[(Chlorosulfonyl)(ethyl)amino]propanenitrile typically involves the introduction of the chlorosulfonyl group onto an ethylamino-propanenitrile substrate or its precursor. The process can be summarized as follows:
Step 1: Formation of the Amino Propenenitrile Intermediate
Starting from 3-aminopropanenitrile or its derivatives, ethylation is performed to introduce the ethylamino group. This can be achieved via alkylation reactions using ethyl halides or reductive amination methods.Step 2: Introduction of the Chlorosulfonyl Group
The chlorosulfonyl functionality is introduced by reaction with chlorosulfonyl reagents such as chlorosulfonyl isocyanate or chlorosulfonyl chloride under controlled conditions. This step requires low temperatures and anhydrous conditions to avoid hydrolysis.Step 3: Purification and Isolation
The crude product is purified by extraction and crystallization or chromatography to isolate the pure this compound.
Detailed Preparation Methods
| Method No. | Description | Reagents & Conditions | Remarks |
|---|---|---|---|
| 1 | Ethylation of 3-aminopropanenitrile followed by chlorosulfonylation | 3-Aminopropanenitrile, ethyl bromide (alkylation), then chlorosulfonyl chloride, low temp, inert atmosphere | Classical two-step synthesis; requires strict moisture control to prevent chlorosulfonyl hydrolysis. |
| 2 | Direct reaction of ethylamine derivative with chlorosulfonyl isocyanate and acrylonitrile | Ethylamine derivative, chlorosulfonyl isocyanate, acrylonitrile, controlled temperature | Adapted from related compounds synthesis; allows simultaneous formation of sulfonyl chloride and nitrile moieties. |
| 3 | One-pot palladium-catalyzed sulfination and chlorination of haloalkyl precursors | Haloalkyl precursor, palladium catalyst, chlorinating agent (e.g., N-chlorosuccinimide), solvent | Advanced method used in related sulfonyl chloride syntheses; offers improved selectivity and yield. |
Comparative Table of Preparation Routes
| Aspect | Method 1 (Ethylation + Chlorosulfonylation) | Method 2 (Chlorosulfonyl Isocyanate + Acrylonitrile) | Method 3 (Pd-Catalyzed Sulfination + Chlorination) |
|---|---|---|---|
| Complexity | Moderate | Moderate to High | High |
| Yield | Moderate to Good | Good | High |
| Selectivity | Moderate | High | Very High |
| Scalability | Good | Moderate | Potentially Excellent |
| Reaction Time | Several hours | Several hours | Shorter due to one-pot process |
| Key Challenges | Moisture sensitivity, side reactions | Competing side reactions (e.g., SNAr in heterocycles) | Catalyst handling, palladium cost |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3-[(Chlorosulfonyl)(ethyl)amino]propanenitrile, and how do reaction conditions influence yield?
- Methodology : The compound can be synthesized via nucleophilic substitution or amination reactions. For example, analogous propanenitrile derivatives (e.g., 3-(methyl(phenyl)amino)propanenitrile) are synthesized using Pt/C catalysts with formic acid as a hydrogen donor, achieving moderate yields (55%) under toluene reflux . Adjusting catalyst loading (e.g., 0.1–1.0 mol%) and optimizing equivalents of reducing agents (e.g., PhSiH₃) can improve efficiency. Purification via silica gel chromatography (petroleum ether/ethyl acetate) is typical.
- Safety Note : Chlorosulfonyl groups may release toxic gases (e.g., HCl, SO₂) during synthesis; use fume hoods and inert atmospheres .
Q. What safety protocols are critical for handling this compound in laboratory settings?
- Handling : Use PPE (gloves, goggles, lab coats) and ensure ventilation. Avoid skin/eye contact; rinse immediately with water for 15 minutes if exposed .
- Storage : Store in tightly sealed containers in cool, dry areas away from moisture. Incompatible with strong oxidizers or bases due to reactive chlorosulfonyl groups .
- Spill Management : Absorb with inert materials (e.g., sand, diatomaceous earth) and dispose as hazardous waste .
Advanced Research Questions
Q. How does the chlorosulfonyl group influence reactivity in nucleophilic substitution reactions?
- Mechanistic Insight : The chlorosulfonyl (-SO₂Cl) group acts as a strong electron-withdrawing moiety, enhancing electrophilicity at the sulfur center. It facilitates nucleophilic displacement (e.g., with amines or alcohols) to form sulfonamides or sulfonate esters. Reaction rates depend on solvent polarity (e.g., DMF > toluene) and nucleophile strength .
- Data Contradiction : While some studies report high yields in polar aprotic solvents, others note competing hydrolysis in aqueous conditions. Pre-drying solvents and reagents is critical .
Q. What analytical techniques are most effective for characterizing this compound and its derivatives?
- Spectroscopy :
- ¹H/¹³C NMR : Identify ethylamino (-CH₂CH₃) and propanenitrile (-CH₂CN) groups. Chlorosulfonyl protons may appear deshielded (δ 3.5–4.5 ppm) .
- IR : Confirm nitrile (C≡N stretch ~2250 cm⁻¹) and sulfonyl (S=O stretch ~1350–1150 cm⁻¹) functionalities .
- Mass Spectrometry : ESI-MS can detect molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .
- Crystallography : Single-crystal X-ray diffraction (as in ) resolves stereoelectronic effects of the chlorosulfonyl group on molecular packing .
Q. How does this compound perform as an intermediate in azo dye synthesis?
- Application : Analogous compounds (e.g., Disperse Orange 25/30) are synthesized via diazo coupling. The nitrile group stabilizes the dye structure, while the ethylamino group enhances solubility in hydrophobic matrices .
- Optimization Challenge : Contradictory reports exist on pH sensitivity. Acidic conditions (pH 4–6) favor coupling efficiency but may degrade the chlorosulfonyl group. Buffered systems (e.g., acetate) are recommended .
Key Research Challenges
- Stability Issues : The chlorosulfonyl group is prone to hydrolysis, limiting aqueous-phase applications. Anhydrous conditions or protective group strategies (e.g., silylation) are under investigation .
- Synthetic Scalability : Low yields in catalytic methods (e.g., Pt/C) suggest a need for alternative catalysts (e.g., Pd-based) or flow chemistry approaches .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
